

An In-Depth Technical Guide to 5-(Phenylsulfanyl)-2-furaldehyde

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Compound of Interest

Compound Name: 5-(Phenylsulfanyl)-2-furaldehyde

CAS No.: 39689-03-7

Cat. No.: B1300348

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For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern drug discovery is characterized by an unceasing quest for novel molecular scaffolds that can serve as the foundation for innovative therapeutics. Among the myriad of heterocyclic compounds, the furan-2-carbaldehyde framework has emerged as a privileged structure, owing to its synthetic versatility and the diverse biological activities exhibited by its derivatives. This guide focuses on a specific, yet promising, member of this family: **5-(Phenylsulfanyl)-2-furaldehyde**. The introduction of a phenylsulfanyl moiety at the 5-position of the furan ring imparts unique physicochemical properties and opens new avenues for chemical modification, making it a compound of significant interest for medicinal chemists. This document aims to provide a comprehensive technical overview of **5-(Phenylsulfanyl)-2-furaldehyde**, from its fundamental properties and synthesis to its potential applications in the realm of drug development.

Core Molecular Attributes

5-(Phenylsulfanyl)-2-furaldehyde is a chemical entity that marries the structural features of a furan ring, an aldehyde functional group, and a phenyl thioether. This unique combination of moieties dictates its chemical behavior and potential for biological interactions.

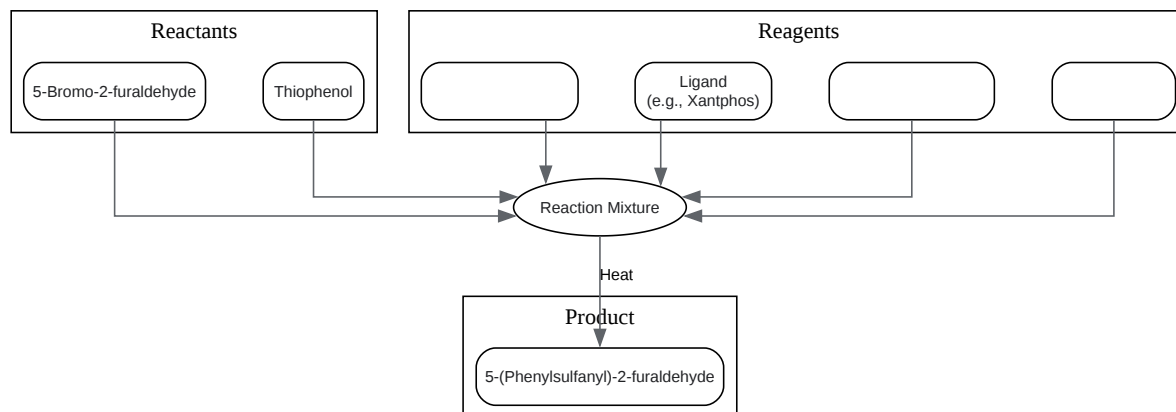
Property	Value	Source
CAS Number	39689-03-7	[1]
Molecular Formula	C ₁₁ H ₈ O ₂ S	[1]
Molecular Weight	204.24 g/mol	[1]
Appearance	Not explicitly stated, but related compounds are often crystalline solids.	
Melting Point	39-40 °C	
SMILES	<chem>c1ccc(cc1)Sc2cc(oc2)C=O</chem>	[2]
InChI	InChI=1S/C11H8O2S/c12-8-9-6-7-11(13-9)14-10-4-2-1-3-5-10/h1-8H	[2]

Synthesis and Spectroscopic Characterization

The synthesis of **5-(phenylsulfanyl)-2-furaldehyde**, while not extensively detailed in publicly available literature, can be approached through established methods for the preparation of 5-substituted-2-furaldehydes. A plausible and commonly employed strategy involves the palladium-catalyzed cross-coupling reaction between a halo-substituted furaldehyde and thiophenol.

Proposed Synthetic Pathway: Palladium-Catalyzed Cross-Coupling

A logical synthetic route to **5-(phenylsulfanyl)-2-furaldehyde** involves the coupling of 5-bromo-2-furaldehyde with thiophenol in the presence of a palladium catalyst and a suitable base. This type of reaction is a cornerstone of modern organic synthesis for the formation of carbon-heteroatom bonds.



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Caption: Proposed synthesis of **5-(Phenylsulfanyl)-2-furaldehyde**.

Experimental Protocol (Hypothetical):

- To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-2-furaldehyde (1.0 eq), palladium(II) acetate (0.05 eq), and a suitable phosphine ligand such as Xantphos (0.1 eq).
- Add cesium carbonate (2.0 eq) as the base.
- Add anhydrous toluene as the solvent.
- To this mixture, add thiophenol (1.2 eq) via syringe.
- Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst and inorganic salts.

- Wash the celite pad with an organic solvent (e.g., ethyl acetate).
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure **5-(phenylsulfanyl)-2-furaldehyde**.

Self-Validation: The purity of the synthesized compound should be assessed by high-performance liquid chromatography (HPLC) and its identity confirmed by spectroscopic methods. The melting point of the purified product should be sharp and consistent with reported values.

Spectroscopic Profile (Predicted and Analog-Based)

While experimental spectra for **5-(phenylsulfanyl)-2-furaldehyde** are not readily available in the public domain, a predicted spectroscopic profile can be inferred from the analysis of its structural components and data from analogous compounds.

¹H NMR (Predicted):

- Aldehyde Proton: A singlet is expected in the downfield region, typically between δ 9.5 and 9.7 ppm.
- Furan Protons: Two doublets are anticipated for the furan ring protons, likely in the range of δ 6.5-7.5 ppm, with a small coupling constant ($J \approx 3-4$ Hz).
- Phenyl Protons: A multiplet corresponding to the five protons of the phenyl ring would appear in the aromatic region, approximately between δ 7.2 and 7.6 ppm.

¹³C NMR (Predicted):

- Carbonyl Carbon: The aldehyde carbonyl carbon is expected to resonate in the far downfield region, around δ 175-180 ppm.
- Furan Carbons: The carbon atoms of the furan ring would likely appear between δ 110 and 160 ppm. The carbon atom attached to the sulfur (C5) and the carbon of the aldehyde group (C2) will be the most downfield.

- Phenyl Carbons: The carbons of the phenyl ring are expected in the typical aromatic region of δ 125-140 ppm.

Infrared (IR) Spectroscopy (Predicted):

- C=O Stretch: A strong absorption band characteristic of the aldehyde carbonyl group is expected around 1670-1690 cm^{-1} .
- C-H Stretch (Aldehyde): A pair of weak to medium bands may be observed around 2720 and 2820 cm^{-1} .
- Aromatic C=C Stretches: Multiple bands of varying intensity are anticipated in the 1450-1600 cm^{-1} region.
- C-S Stretch: A weak absorption may be present in the fingerprint region, typically around 600-800 cm^{-1} .

Mass Spectrometry (Predicted):

The PubChem entry for **5-(phenylsulfanyl)-2-furaldehyde** provides predicted mass-to-charge ratios for various adducts, which can be invaluable for its identification in mass spectrometry analysis.[2]

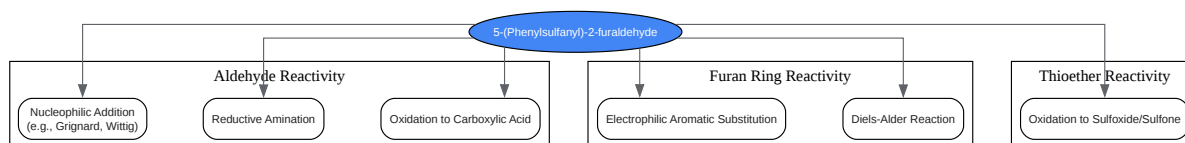
Adduct	Predicted m/z
[M+H] ⁺	205.03178
[M+Na] ⁺	227.01372
[M-H] ⁻	203.01722

These predicted values serve as a crucial reference for confirming the identity of the synthesized compound.

Reactivity and Chemical Logic

The chemical reactivity of **5-(phenylsulfanyl)-2-furaldehyde** is governed by its three key structural components: the furan ring, the aldehyde group, and the phenyl thioether linkage.

Understanding the interplay of these functionalities is essential for its application as a building block in medicinal chemistry.



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Caption: Reactivity map of **5-(Phenylsulfanyl)-2-furaldehyde**.

- **Aldehyde Group:** The aldehyde functionality is a primary site for a wide array of chemical transformations. It readily undergoes nucleophilic addition reactions, making it a versatile handle for introducing molecular diversity. Key reactions include:
 - **Reductive Amination:** To introduce substituted amine functionalities, which are prevalent in many drug molecules.
 - **Wittig and Horner-Wadsworth-Emmons Reactions:** To form carbon-carbon double bonds, allowing for chain extension and the synthesis of conjugated systems.
 - **Oxidation:** To the corresponding carboxylic acid, providing another key functional group for further derivatization, such as amide bond formation.
- **Furan Ring:** The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. However, the electron-withdrawing nature of the aldehyde group deactivates the ring, while the sulfur atom of the thioether can act as a weak activating group. The interplay of these electronic effects will direct the regioselectivity of any substitution reactions. The furan ring can also participate as a diene in Diels-Alder reactions, offering a pathway to complex polycyclic structures.

- **Phenyl Thioether:** The sulfur atom in the thioether linkage is nucleophilic and can be oxidized to the corresponding sulfoxide and sulfone. This transformation significantly alters the electronic and steric properties of the molecule, which can be a valuable strategy in modulating biological activity.

Potential Applications in Drug Development

While specific biological activities for **5-(phenylsulfanyl)-2-furaldehyde** are not yet well-documented, the furan-2-carbaldehyde scaffold is a well-established pharmacophore found in numerous compounds with a wide range of therapeutic applications. The introduction of the phenylsulfanyl group offers a unique vector for exploring new chemical space and potentially enhancing or modifying the biological activity of the parent scaffold.

Derivatives of furan-2-carbaldehyde have shown promise in several therapeutic areas, including:

- **Antimicrobial Agents:** The furan ring is a key component of several antimicrobial drugs. The aldehyde group can be derivatized to form Schiff bases, hydrazones, and other functionalities that have demonstrated antibacterial and antifungal properties.
- **Anticancer Agents:** Numerous studies have explored furan derivatives as potential anticancer agents. Their mechanisms of action can involve the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways in cancer cells.
- **Anti-inflammatory and Analgesic Agents:** Certain furan-containing compounds have exhibited anti-inflammatory and analgesic properties, suggesting their potential as leads for the development of new pain and inflammation therapies.

The phenylsulfanyl group in **5-(phenylsulfanyl)-2-furaldehyde** can engage in various non-covalent interactions with biological targets, such as pi-stacking and hydrophobic interactions. Furthermore, the sulfur atom can act as a hydrogen bond acceptor. The potential to oxidize the thioether to a sulfoxide or sulfone introduces a handle to fine-tune the polarity and hydrogen bonding capacity of the molecule, which are critical parameters in drug design.

Conclusion and Future Directions

5-(Phenylsulfanyl)-2-furaldehyde represents a promising, yet underexplored, molecular entity for drug discovery. Its straightforward, albeit not yet fully detailed, synthesis and the versatile reactivity of its constituent functional groups make it an attractive starting point for the generation of diverse chemical libraries. Future research should focus on the development and optimization of a robust synthetic protocol for this compound, followed by a thorough investigation of its chemical reactivity. A systematic exploration of its biological activities through high-throughput screening and target-based assays will be crucial in unlocking its therapeutic potential. The insights gained from such studies will undoubtedly contribute to the growing importance of the furan-2-carbaldehyde scaffold in the development of next-generation therapeutics.

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Sources

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- 2. PubChemLite - 5-(phenylsulfanyl)-2-furaldehyde (C₁₁H₈O₂S) [pubchemlite.lcsb.uni.lu]
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